molecular formula C20H28O12 B1247332 Affinoside

Affinoside

Cat. No.: B1247332
M. Wt: 460.4 g/mol
InChI Key: IDZZECHGWAZTIB-YASBDLPGSA-N
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Description

Affinoside is a natural product found in Exacum affine with data available.

Scientific Research Applications

Pharmacological Applications

Affinoside has been studied for its therapeutic potential, particularly in cardiovascular health. Its primary applications include:

  • Cardiac Health : As a cardiac glycoside, this compound can influence heart contractions and is being researched for its potential to treat heart-related conditions. Cardiac glycosides are known to increase the force of heart contractions, which can be beneficial in heart failure management .
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit antiproliferative effects against various cancer cell lines. Research has shown that compounds related to this compound can inhibit the growth of cancer cells, suggesting its potential use as an adjunct therapy in oncology .

Biochemical Research

This compound is also significant in biochemical research due to its unique structure and properties:

  • Enzyme Inhibition Studies : this compound and its derivatives have been evaluated for their ability to inhibit specific enzymes, which could lead to the development of new therapeutic agents targeting metabolic disorders .
  • Mechanistic Studies : The diosphenol moiety in this compound allows for investigations into its mechanism of action at the molecular level, particularly concerning its interaction with cellular targets involved in disease processes .

Case Studies and Research Findings

Several case studies have documented the effects and applications of this compound:

  • Case Study on Cardiac Glycosides : A study investigated the effects of various cardiac glycosides, including this compound, on cardiac function. Results indicated that these compounds could enhance myocardial contractility without significant toxicity to other organs .
  • Anticancer Activity Case Study : In vitro studies on cancer cell lines treated with this compound showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant efficacy against certain types of cancer cells .

Data Table: Summary of Research Findings on this compound

Study FocusFindingsReference
Cardiac FunctionEnhanced myocardial contractility; minimal toxicity
Anticancer ActivityDose-dependent inhibition of cancer cell proliferation
Enzyme InhibitionPotential inhibition of metabolic enzymes

Q & A

Basic Research Questions

Q. How can researchers determine the purity of Affinoside using High-Performance Liquid Chromatography (HPLC)?

  • Methodological Answer :

  • Prepare a standard solution of this compound and analyze it using HPLC with a C18 column (4.6 × 250 mm, 5 µm).
  • Use a mobile phase of acetonitrile:water (70:30 v/v) at a flow rate of 1.0 mL/min and UV detection at 254 nm .
  • Compare retention times and peak areas against a certified reference standard. Purity ≥95% is typically acceptable for pharmacological studies.
  • Example data table:
ParameterValue
Retention Time8.2 ± 0.3 min
Peak Area12,450 ± 500 AU·s
Purity (%)98.7 ± 0.5

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • Combine Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) and Mass Spectrometry (MS) (ESI-TOF) to confirm molecular structure.
  • For NMR, dissolve this compound in deuterated dimethyl sulfoxide (DMSO-d6) and analyze at 25°C .
  • Cross-reference spectral data with published literature or databases (e.g., SciFinder, PubChem) to validate assignments .

Q. How should researchers design in vitro assays to evaluate this compound’s antioxidant activity?

  • Methodological Answer :

  • Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay .
  • Prepare this compound solutions (1–100 µM) and mix with 0.1 mM DPPH in methanol.
  • Measure absorbance at 517 nm after 30 minutes of incubation.
  • Calculate IC50 values using nonlinear regression analysis .

Advanced Research Questions

Q. How to resolve contradictory findings in this compound’s cytotoxicity across cell lines?

  • Methodological Answer :

  • Conduct dose-response assays (e.g., MTT or resazurin) in multiple cell lines (e.g., HeLa, HEK293, MCF-7) .
  • Control for variables: cell passage number, incubation time, and serum concentration.
  • Use transcriptomic profiling (RNA-seq) to identify differential gene expression linked to cytotoxicity .
  • Example comparative table:
Cell LineIC50 (µM)Key Pathway Affected
HeLa45.2 ± 3.1Apoptosis (Bax/Bcl-2)
HEK293>100Nrf2/ARE signaling

Q. What experimental strategies optimize this compound’s bioavailability in pharmacokinetic studies?

  • Methodological Answer :

  • Employ nanocarrier systems (e.g., liposomes or polymeric nanoparticles) to enhance solubility.
  • Validate bioavailability via in vivo assays (e.g., Sprague-Dawley rats) with plasma samples analyzed using LC-MS/MS .
  • Monitor parameters: Cmax, Tmax, and AUC (0–24 h).

Q. How to address reproducibility challenges in this compound synthesis?

  • Methodological Answer :

  • Document all synthetic steps in detail (e.g., reaction temperature, solvent purity, catalyst ratios) .
  • Use Design of Experiments (DoE) to identify critical variables (e.g., pH, stirring rate).
  • Validate reproducibility via interlaboratory studies and share raw data in supplementary materials .

Q. Methodological Frameworks for Rigorous Research

  • PICO Framework : Use to structure hypotheses (Population: cell/animal model; Intervention: this compound dose; Comparison: control group; Outcome: measured effect) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Data Contradiction Analysis : Apply iterative qualitative analysis (e.g., coding discrepancies in cytotoxicity data) .

Q. Key Guidelines for Publication

  • Experimental Replicability : Provide raw data, instrument settings, and statistical codes in supplementary materials .
  • Ethical Compliance : For in vivo studies, obtain institutional ethics approvals and adhere to ARRIVE guidelines .
  • Citation Standards : Use primary literature (e.g., peer-reviewed journals) over commercial databases .

Properties

Molecular Formula

C20H28O12

Molecular Weight

460.4 g/mol

IUPAC Name

1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone

InChI

InChI=1S/C20H28O12/c1-8(21)10-4-3-9(28-2)5-12(10)31-20-18(27)16(25)15(24)13(32-20)7-30-19-17(26)14(23)11(22)6-29-19/h3-5,11,13-20,22-27H,6-7H2,1-2H3/t11-,13-,14+,15-,16+,17-,18-,19+,20-/m1/s1

InChI Key

IDZZECHGWAZTIB-YASBDLPGSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O

Isomeric SMILES

CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O

Synonyms

2-O-primeverosylpaeonol
affinoside

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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